molecular formula C53H84O25 B14079209 Saponarioside G

Saponarioside G

Cat. No.: B14079209
M. Wt: 1121.2 g/mol
InChI Key: GAEHQHKGPCGEPQ-MNCNJHOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saponarioside G is a triterpenoid saponin compound derived from the plant Saponaria officinalis, commonly known as soapwort. Saponins are glycosides with a distinctive foaming characteristic when dissolved in water. They are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of saponariosides, including Saponarioside G, involves the glycosylation of triterpenoid aglycones. The process typically requires the use of glycosyl donors and acceptors under specific reaction conditions. Enzymatic glycosylation using glycosyltransferases is a common method, as it offers high specificity and efficiency .

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction of saponins from Saponaria officinalis. The process involves solvent extraction, purification, and crystallization. Advances in metabolic engineering have also enabled the production of saponins in heterologous systems, such as yeast or bacteria, by introducing the biosynthetic pathway genes .

Chemical Reactions Analysis

Types of Reactions

Saponarioside G undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include various glycosylated derivatives of the triterpenoid core, each with distinct biological activities .

Scientific Research Applications

Saponarioside G has a wide range of scientific research applications:

Mechanism of Action

Saponarioside G exerts its effects through several mechanisms:

Comparison with Similar Compounds

Saponarioside G is part of a family of saponins that includes Saponariosides A, B, C, D, E, and F. These compounds share a similar triterpenoid core but differ in their glycosylation patterns. This compound is unique due to its specific sugar moieties, which confer distinct biological activities .

Similar Compounds

Properties

Molecular Formula

C53H84O25

Molecular Weight

1121.2 g/mol

IUPAC Name

(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

InChI

InChI=1S/C53H84O25/c1-48(2)13-14-53(47(70)78-45-40(67)41(77-44-39(66)36(63)33(60)25(18-55)74-44)34(61)26(75-45)20-72-42-38(65)35(62)32(59)24(17-54)73-42)22(15-48)21-7-8-27-49(3)11-10-30(76-43-37(64)31(58)23(56)19-71-43)52(6,46(68)69)28(49)9-12-50(27,4)51(21,5)16-29(53)57/h7,22-45,54-67H,8-20H2,1-6H3,(H,68,69)/t22-,23+,24+,25+,26+,27?,28?,29+,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40+,41-,42+,43-,44-,45-,49+,50+,51+,52-,53+/m0/s1

InChI Key

GAEHQHKGPCGEPQ-MNCNJHOVSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@@](C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)(C)C(=O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C(=O)O)OC6C(C(C(CO6)O)O)O)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)C

Origin of Product

United States

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